![molecular formula C17H19N3O B3910962 N-[3-(2-furyl)-2-propen-1-ylidene]-4-phenyl-1-piperazinamine](/img/structure/B3910962.png)
N-[3-(2-furyl)-2-propen-1-ylidene]-4-phenyl-1-piperazinamine
Vue d'ensemble
Description
N-[3-(2-furyl)-2-propen-1-ylidene]-4-phenyl-1-piperazinamine, commonly known as Furanopropinamine (FPA), is a chemical compound that has been extensively studied for its potential applications in the field of pharmacology. FPA is a piperazine derivative that exhibits a high affinity for a variety of receptor sites in the central nervous system, including the dopamine, serotonin, and adrenergic receptors.
Mécanisme D'action
The mechanism of action of N-[3-(2-furyl)-2-propen-1-ylidene]-4-phenyl-1-piperazinamine is not fully understood, but it is believed to involve the modulation of neurotransmitter release and uptake in the central nervous system. N-[3-(2-furyl)-2-propen-1-ylidene]-4-phenyl-1-piperazinamine has been shown to increase the release of dopamine and serotonin, two neurotransmitters that play a critical role in mood regulation and other physiological processes. N-[3-(2-furyl)-2-propen-1-ylidene]-4-phenyl-1-piperazinamine has also been shown to inhibit the reuptake of these neurotransmitters, which can lead to an increase in their concentration in the synaptic cleft.
Biochemical and Physiological Effects:
N-[3-(2-furyl)-2-propen-1-ylidene]-4-phenyl-1-piperazinamine has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to increase the activity of the dopamine and serotonin systems in the brain, which can lead to an improvement in mood and a reduction in anxiety. N-[3-(2-furyl)-2-propen-1-ylidene]-4-phenyl-1-piperazinamine has also been shown to exhibit antipsychotic effects, which may be due to its ability to modulate the activity of the dopamine system. In addition, N-[3-(2-furyl)-2-propen-1-ylidene]-4-phenyl-1-piperazinamine has been shown to exhibit neuroprotective effects, which may be due to its ability to reduce oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-(2-furyl)-2-propen-1-ylidene]-4-phenyl-1-piperazinamine has several advantages for use in lab experiments. It exhibits a high affinity for a variety of receptor sites in the central nervous system, which makes it a useful tool for studying the activity of these receptors. N-[3-(2-furyl)-2-propen-1-ylidene]-4-phenyl-1-piperazinamine is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, there are also limitations to the use of N-[3-(2-furyl)-2-propen-1-ylidene]-4-phenyl-1-piperazinamine in lab experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. In addition, N-[3-(2-furyl)-2-propen-1-ylidene]-4-phenyl-1-piperazinamine has not been extensively studied in humans, which limits its potential applications in the clinical setting.
Orientations Futures
There are several future directions for research on N-[3-(2-furyl)-2-propen-1-ylidene]-4-phenyl-1-piperazinamine. One area of interest is the development of new synthesis methods that can improve the yield and purity of the final product. Another area of interest is the investigation of N-[3-(2-furyl)-2-propen-1-ylidene]-4-phenyl-1-piperazinamine's potential applications in the treatment of neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, future research could focus on the development of new N-[3-(2-furyl)-2-propen-1-ylidene]-4-phenyl-1-piperazinamine derivatives that exhibit improved pharmacological properties. Overall, N-[3-(2-furyl)-2-propen-1-ylidene]-4-phenyl-1-piperazinamine is a promising chemical compound that has the potential to be a useful tool in the field of pharmacology.
Applications De Recherche Scientifique
N-[3-(2-furyl)-2-propen-1-ylidene]-4-phenyl-1-piperazinamine has been studied extensively for its potential applications in the field of pharmacology. It has been shown to exhibit a high affinity for a variety of receptor sites in the central nervous system, including the dopamine, serotonin, and adrenergic receptors. N-[3-(2-furyl)-2-propen-1-ylidene]-4-phenyl-1-piperazinamine has been investigated for its potential use as an antidepressant, antipsychotic, and anxiolytic agent. In addition, N-[3-(2-furyl)-2-propen-1-ylidene]-4-phenyl-1-piperazinamine has been studied for its potential applications in the treatment of Parkinson's disease, schizophrenia, and other neurological disorders.
Propriétés
IUPAC Name |
(Z,E)-3-(furan-2-yl)-N-(4-phenylpiperazin-1-yl)prop-2-en-1-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-2-6-16(7-3-1)19-11-13-20(14-12-19)18-10-4-8-17-9-5-15-21-17/h1-10,15H,11-14H2/b8-4+,18-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYKODBGEQLQNLF-CGNXVJBXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)N=CC=CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=C2)/N=C\C=C\C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-furyl)-2-propen-1-ylidene]-4-phenyl-1-piperazinamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



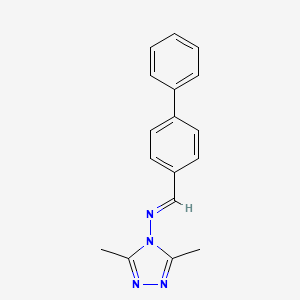
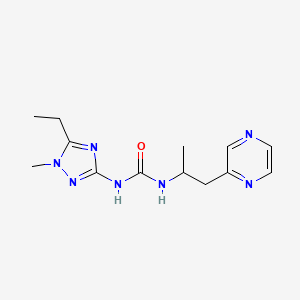
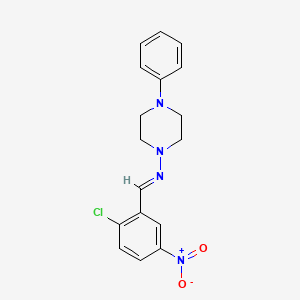
![1-ethyl-4-({methyl[(1-piperidin-4-yl-1H-1,2,3-triazol-4-yl)methyl]amino}methyl)pyrrolidin-2-one](/img/structure/B3910903.png)
![N-{2-[(2-hydroxy-2-methylpropanoyl)amino]-4-methylphenyl}-2-methylbenzamide](/img/structure/B3910914.png)
![methyl 5-(3-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B3910922.png)
![4-(2-methoxyphenyl)-N-[1-(4-pyridinyl)ethylidene]-1-piperazinamine](/img/structure/B3910923.png)
![diethyl {2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl}malonate](/img/structure/B3910931.png)
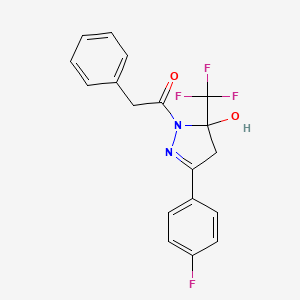

![4-{4-[2-(4-sec-butylphenoxy)ethoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B3910969.png)
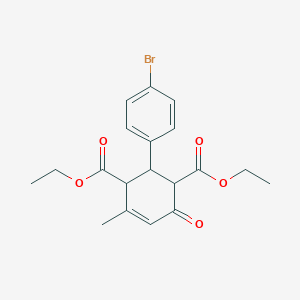
![2-[(diaminomethylene)carbonohydrazonoyl]phenyl benzenesulfonate](/img/structure/B3910987.png)
